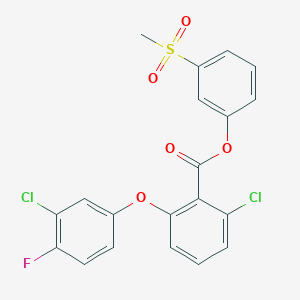
(3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate, also known as MCLA, is a chemical compound used in scientific research applications. It is a potent inhibitor of a protein called GPR35, which plays a role in various physiological processes.
作用機序
(3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate works by binding to a specific site on the GPR35 protein, preventing it from interacting with other molecules. This inhibition can lead to a decrease in the activity of GPR35 and its downstream signaling pathways.
Biochemical and physiological effects:
Studies have shown that (3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate can have various biochemical and physiological effects, depending on the specific process being studied. For example, (3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate has been shown to reduce inflammation in animal models of inflammatory bowel disease. It has also been shown to decrease the production of cytokines, which are involved in immune response. Additionally, (3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate has been shown to have an analgesic effect in animal models of pain.
実験室実験の利点と制限
One advantage of using (3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate in lab experiments is its specificity for GPR35. This allows researchers to study the effects of inhibiting this specific protein without affecting other signaling pathways. However, one limitation of using (3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate is its potency. (3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate is a very potent inhibitor, which can make it difficult to determine the optimal concentration for experiments.
将来の方向性
There are several future directions for research involving (3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate. One area of interest is the role of GPR35 in various diseases, such as inflammatory bowel disease and cancer. Additionally, researchers are interested in developing more selective inhibitors of GPR35 that can be used in clinical settings. Finally, there is interest in studying the downstream effects of GPR35 inhibition, particularly in the context of neuronal signaling.
In conclusion, (3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate is a potent inhibitor of GPR35 that has been used in various scientific research applications. Its specificity for GPR35 makes it a valuable tool for studying the role of this protein in various physiological processes. While there are advantages and limitations to using (3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate in lab experiments, there are also many future directions for research involving this compound.
合成法
The synthesis of (3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate involves several steps, starting with the reaction of 3-methylsulfonylphenylboronic acid with 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl chloride in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure (3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate.
科学的研究の応用
(3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate has been used in various scientific research applications, particularly in the study of GPR35. This protein is involved in various physiological processes, including immune response, inflammation, and neuronal signaling. By inhibiting GPR35, (3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate can help researchers better understand the role of this protein in these processes.
特性
IUPAC Name |
(3-methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FO5S/c1-29(25,26)14-5-2-4-12(10-14)28-20(24)19-15(21)6-3-7-18(19)27-13-8-9-17(23)16(22)11-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNQASFUGCFJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OC(=O)C2=C(C=CC=C2Cl)OC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

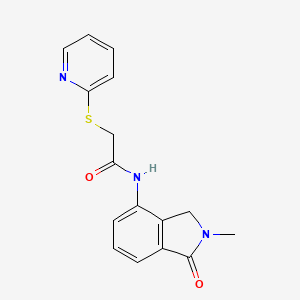
![2-chloro-6-(3-chloro-4-fluorophenoxy)-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432872.png)
![Methyl 4-[2-[(2-acetamidopyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B7432903.png)
![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432909.png)


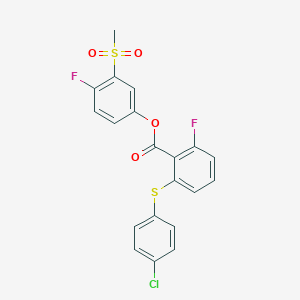
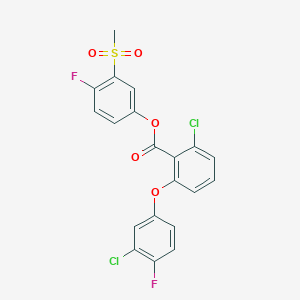

![(E)-N-(1,3-benzodioxol-5-yl)-N-[(2-prop-2-enoxyphenyl)methyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7432945.png)
![5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide](/img/structure/B7432953.png)
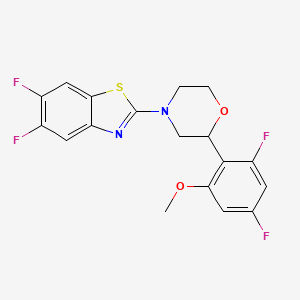
![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)